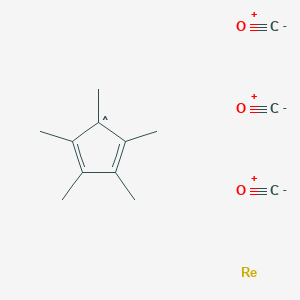

Pentamethylcyclopentadienylrhenium tricarbonyl

Beschreibung

Eigenschaften

InChI |

InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZUPTPNMRTTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12130-88-0 | |

| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for pentamethylcyclopentadienylrhenium tricarbonyl

Synthesis Protocol for Pentamethylcyclopentadienylrhenium Tricarbonyl ( )

Executive Summary & Significance

Pentamethylcyclopentadienylrhenium tricarbonyl, denoted as

The choice of the pentamethylcyclopentadienyl (

Mechanistic Causality: The "Why" Behind the Protocol

The synthesis of

-

Causality of Thermal Activation:

is a stable 18-electron complex characterized by a robust Re-Re metal bond. Temperatures between 150 °C and 210 °C are strictly required to overcome the activation energy for the homolytic cleavage of this bond or to induce initial CO dissociation[5].ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -

Causality of Reagent Excess:

is utilized in large excess (often acting as a neat solvent) to drive the equilibrium forward and to compensate for its volatility at the elevated reaction temperatures[6]. -

Hapticity Evolution & Rearrangement: The reaction proceeds via the generation of highly reactive 17-electron

radicals (or 16-electron

Fig 2. Mechanistic pathway of thermal oxidative decarbonylation to form Cp*Re(CO)3.

Step-by-Step Experimental Methodology

Self-Validating System: This protocol is designed to be monitored in real-time using FTIR spectroscopy. The reaction is only considered complete when the starting material is spectroscopically absent, ensuring absolute conversion before workup.

Materials Required:

-

Dirhenium decacarbonyl (

): 0.50 g (0.77 mmol)[6] -

1,2,3,4,5-Pentamethylcyclopentadiene (

): 4.0 g (29.4 mmol, large excess)[6] -

High-purity Argon or Nitrogen gas

Procedure:

-

Vessel Preparation: Charge a heavy-walled glass Schlenk tube (or a specialized sealable pressure ampoule) with 0.50 g of

and 4.0 g of -

Atmosphere Control: Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which could lead to premature oxidation or degradation of the diene. Backfill the vessel with Argon[6].

-

Sealing: Hermetically seal the tube. Safety Note: The reaction generates carbon monoxide (CO) gas, creating significant autogenous pressure. Ensure the vessel is rated for high pressure[6].

-

Thermal Activation: Submerge the sealed vessel in a regulated oil bath or heating block set to 160 °C. Stir vigorously for 8 to 16 hours[6].

-

In-Process Validation: After 8 hours, cool the reaction to room temperature, carefully vent the generated CO in a fume hood, and take a microliter aliquot for FTIR analysis. The reaction is complete when the characteristic

stretching bands of -

Workup & Purification: Remove the unreacted

by vacuum distillation at room temperature. Purify the crude pale-yellow residue via vacuum sublimation (50–80 °C at

Fig 1. Step-by-step experimental workflow for the synthesis of Cp*Re(CO)3.

Data Presentation & Quality Control

To ensure the integrity of the synthesized

Table 1: Quantitative Characterization Data for

| Parameter | Expected Value / Observation | Diagnostic Significance |

| Yield | 86 – 98%[1][4] | Indicates successful thermal conversion and minimal side-product formation. |

| Appearance | Off-white to white crystalline powder[9] | Visual confirmation of purity post-sublimation. |

| Melting Point | 149 – 151 °C[9] | Confirms structural integrity and absence of unreacted |

| FTIR ( | ~2015 - 2028 cm⁻¹ ( | Confirms the intact |

| Singlet at ~1.95 ppm ( | Confirms the equivalence of the 15 methyl protons on the | |

| ~196 ppm ( | Validates the carbon framework of the piano-stool complex. |

References

1.8 - thieme-connect.de[8] 2.1 - researchgate.net[1] 3.3 - researchgate.net[3] 4.9 - scribd.com[9] 5.4 - researchgate.net[4] 6.6 - arizona.edu[6] 7.11 - researchgate.net[11] 8.7 - researchgate.net[7] 9.5 - researchgate.net[5] 10.2 - rsc.org[2] 11.10 - rsc.org[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N,O-Coordinated tricarbonylrhenium precatalysts for the aerobic deoxydehydration of diols and polyols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00618A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.arizona.edu [repository.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. scribd.com [scribd.com]

- 10. Synthesis of tripeptide derivatized cyclopentadienyl complexes of technetium and rhenium as radiopharmaceutical probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41866A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Advanced Technical Guide: Pentamethylcyclopentadienylrhenium Tricarbonyl (CAS 12130-88-0) in Materials Science and Catalysis

Executive Summary

Pentamethylcyclopentadienylrhenium tricarbonyl is a highly specialized organometallic complex that serves as a cornerstone reagent in advanced materials deposition, photochemical catalysis, and radiopharmaceutical research [1]. By substituting the standard cyclopentadienyl (Cp) ring with a sterically demanding and electron-rich pentamethylcyclopentadienyl (Cp*) ligand, researchers can precisely tune the thermal stability and electronic environment of the rhenium core.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural mechanics, and validated experimental workflows for utilizing this compound in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and photochemical activation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of pentamethylcyclopentadienylrhenium tricarbonyl is critical for designing vaporization parameters in vacuum systems and calculating stoichiometric equivalents in solution-phase catalysis[2].

| Property | Value / Description |

| IUPAC / Systematic Name | (η⁵-Pentamethylcyclopentadienyl)rhenium(I) tricarbonyl |

| CAS Registry Number | 12130-88-0 |

| Molecular Formula | C₁₃H₁₅O₃Re or [(CH₃)₅C₅]Re(CO)₃ |

| Molecular Weight | 405.46 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 149 – 151 °C |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| LogP (Octanol/Water) | ~3.15 (Calculated) |

Structural Mechanics & Causality: The Role of the Cp* Ligand

As a Senior Application Scientist, it is vital to understand why the Cp* variant is selected over the unsubstituted Cp analogue for specific high-performance applications[3]. The causality behind this choice rests on two fundamental pillars:

-

Electronic Enrichment (Thermodynamic Tuning): The five methyl groups on the Cp* ring are strongly electron-donating via inductive effects. This increases the electron density on the Re(I) center, which in turn enhances the metal-to-ligand back-bonding (

) into the carbonyl ligands. Consequently, the C-O bonds are slightly weakened (observable via shifted IR stretching frequencies), making the complex highly responsive to targeted photochemical activation. -

Kinetic Shielding (Thermal Stability): In ALD and MOCVD applications, precursors must vaporize without premature thermal decomposition. The steric bulk of the pentamethyl umbrella physically shields the rhenium center from undesired nucleophilic attacks and bimolecular decomposition pathways in the gas phase. This expands the "ALD temperature window," allowing the precursor to be sublimated cleanly at 100–120 °C without degrading [4].

Thin Film Deposition Workflows (ALD/CVD)

Rhenium thin films and rhenium-doped transition metal dichalcogenides (TMDs) are critical for next-generation nanoelectronics and catalysis. The following protocol outlines a self-validating Atomic Layer Deposition (ALD) workflow using CAS 12130-88-0.

Experimental Protocol: ALD of Rhenium Thin Films

Step 1: Precursor Vaporization & Delivery

-

Action: Load Cp*Re(CO)₃ into a stainless-steel bubbler and heat to 110 °C under a high-purity Argon carrier gas flow.

-

Causality: Sublimation must occur below the melting point (149–151 °C) to prevent liquid-phase decomposition, ensuring a constant, repeatable vapor pressure.

Step 2: Substrate Preparation

-

Action: Treat Si(100) wafers with an oxygen plasma or piranha solution, followed by a DI water rinse and N₂ drying.

-

Causality: This generates a dense layer of surface hydroxyl (-OH) groups, providing the necessary reactive anchoring sites for the initial precursor chemisorption.

Step 3: Precursor Pulse (Chemisorption)

-

Action: Pulse the Re precursor into the reaction chamber (T = 250–300 °C) for 3–5 seconds.

-

Validation: Monitor the process using in situ Quartz Crystal Microbalance (QCM). A successful, self-limiting half-reaction is validated when the mass gain perfectly plateaus, confirming that the precursor is not undergoing continuous thermal decomposition (which would indicate a CVD-like regime).

Step 4: Purge

-

Action: Purge the chamber with Ar for 10 seconds to remove unreacted precursor and displaced CO ligands.

Step 5: Co-reactant Pulse & Final Purge

-

Action: Pulse a co-reactant (e.g., Ozone or H₂ plasma) for 3 seconds to strip the remaining Cp* ligands and reduce/oxidize the Re center, followed by a 10-second Ar purge.

Atomic Layer Deposition (ALD) cycle using Cp*Re(CO)3 for thin film growth.

Photochemical Activation & Catalysis

Beyond materials science, pentamethylcyclopentadienylrhenium tricarbonyl is a potent precursor for generating catalytically active species used in the Hydrogen Evolution Reaction (HER) and CO₂ reduction [5]. The tricarbonyl core is highly photoactive.

Experimental Protocol: Photochemical CO Dissociation

Step 1: Solution Preparation

-

Action: Dissolve 10 mM of Cp*Re(CO)₃ in anhydrous, degassed tetrahydrofuran (THF) inside a quartz Schlenk flask under a nitrogen atmosphere.

Step 2: UV Irradiation

-

Action: Irradiate the solution using a medium-pressure Mercury (Hg) lamp (λ ≈ 313 nm or 365 nm) for 30–60 minutes.

-

Causality: UV light excites the molecule into a Metal-to-Ligand Charge Transfer (MLCT) state. This excitation populates anti-bonding orbitals, specifically weakening one of the Re-CO bonds and triggering the photodissociation of a single carbon monoxide molecule.

Step 3: Solvent Coordination & Validation

-

Action: The resulting coordinatively unsaturated intermediate,[CpRe(CO)₂], rapidly binds a THF molecule to form the solvento-complex CpRe(CO)₂(THF).

-

Validation: This protocol is self-validating via in situ FTIR spectroscopy. The parent compound exhibits sharp ν(CO) bands at approximately 2010 cm⁻¹ and 1920 cm⁻¹. Successful dissociation and solvent coordination will visibly shift these bands to lower wavenumbers (e.g., ~1950 cm⁻¹ and ~1880 cm⁻¹) due to the reduced local symmetry and the weaker

-acceptor nature of THF compared to CO.

Photochemical activation and CO dissociation pathway of Cp*Re(CO)3.

References

-

American Elements. "Pentamethylcyclopentadienylrhenium Tricarbonyl (CAS 12130-88-0) - Properties and Applications." American Elements Advanced Materials Catalog. Available at:[Link]

-

Molaid. "三羰基五甲基环戊二烯基铼 | 12130-88-0 - 摩熵化学 (Molecular Properties of CAS 12130-88-0)." Molaid Chemical Database. Available at:[Link]

Solvation Dynamics and Photochemical Activation of Pentamethylcyclopentadienylrhenium Tricarbonyl in Organic Media

Executive Summary

Pentamethylcyclopentadienylrhenium tricarbonyl, denoted as CpRe(CO)₃, is a highly robust organometallic precatalyst utilized extensively in late-stage functionalization, particularly in the direct C–H borylation of unactivated alkanes and the synthesis of allyl hydrido derivatives. For researchers and drug development professionals, mastering the solubility characteristics of CpRe(CO)₃ is not merely a matter of sample preparation; it is the foundational variable that dictates photochemical efficiency, intermediate stabilization, and catalytic turnover. This whitepaper dissects the structural causality behind its solvation behavior and provides a self-validating protocol for its application in organic synthesis.

The Structural Causality of Solvation: The "Cp* Effect"

The solubility profile of CpRe(CO)₃ is fundamentally governed by the pentamethylcyclopentadienyl (Cp) ligand. Compared to its unsubstituted cyclopentadienyl (Cp) analog, the Cp* ligand drastically alters the physical and electronic properties of the rhenium complex:

-

Disruption of Intermolecular Packing: The steric bulk of the five methyl groups radiating from the cyclopentadienyl ring prevents tight intermolecular stacking in the solid state. This lowers the crystal lattice energy, significantly reducing the thermodynamic barrier to solvation[1].

-

Enhanced Lipophilicity: The hydrocarbon periphery of the Cp* ring acts as a lipophilic shield around the polar Re(CO)₃ core. This structural feature renders the complex highly soluble in non-polar and moderately polar organic solvents, allowing for homogeneous catalysis in media where traditional inorganic salts would precipitate[1].

-

Electronic Fortification: The electron-donating nature of the methyl groups strengthens the Re–Cp* bond. This ensures that the complex remains structurally intact in solution, even under the harsh ultraviolet (UV) irradiation required for catalytic activation[2].

Solubility Profile Across Organic Solvents

The choice of solvent when working with Cp*Re(CO)₃ goes beyond simple dissolution; the solvent actively participates in the catalytic cycle following photochemical activation. The table below summarizes the solubility characteristics and the mechanistic consequences of solvent selection.

| Solvent Class | Representative Solvents | Solubility of Cp*Re(CO)₃ | Mechanistic Role & Coordination Behavior |

| Aliphatic Hydrocarbons | Pentane, Hexane, Cyclohexane | High | Acts as a weakly coordinating solvent. Rapidly stabilizes the 16e⁻ intermediate post-photolysis without preventing subsequent substrate binding. |

| Aromatic Hydrocarbons | Benzene, Toluene | Very High | Solvates the complex exceptionally well but can undergo competitive π-coordination or undesired C–H activation. |

| Ethers | THF, MTBE | Very High | Strong σ-donor capability. THF can aggressively coordinate to the vacant metal site, potentially outcompeting weaker target substrates. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Good solubility, but highly susceptible to halogen abstraction under UV irradiation, leading to rapid catalyst deactivation. |

Photochemical Activation and Solvent Coordination

The catalytic utility of CpRe(CO)₃ is unlocked via photolysis. When irradiated with UV light, the complex undergoes metal-to-CO charge-transfer, resulting in the extrusion of one carbon monoxide (CO) ligand. This generates a coordinatively unsaturated, 16-electron intermediate:[CpRe(CO)₂][3].

Because this 16e⁻ species is highly reactive, the surrounding organic solvent plays a critical role. In alkane solvents (e.g., pentane), solvent molecules coordinate to the vacant rhenium site within picoseconds, forming a solvate complex (e.g., Cp*Re(CO)₂(alkane))[3]. This solvate acts as a thermodynamic reservoir—it prevents the catalyst from decomposing or dimerizing while waiting for the target reagent, such as bis(pinacolato)diboron (B₂pin₂), to undergo oxidative addition[4].

Photochemical activation and solvent coordination pathway of Cp*Re(CO)3.

Self-Validating Protocol: Photochemical C–H Borylation in Alkane Solvents

The following methodology details the use of Cp*Re(CO)₃ for the terminal C–H borylation of alkanes, a foundational reaction first pioneered by Hartwig and Smith[5]. This protocol is designed as a self-validating system to ensure mechanistic integrity at every step.

Step 1: Anhydrous Preparation & Degassing

-

Action: Dry pentane over activated alumina and degas via three freeze-pump-thaw cycles.

-

Causality: The photochemically generated[Cp*Re(CO)₂] intermediate is highly oxophilic. Trace moisture or dissolved oxygen will irreversibly react with the vacant site to form inactive Re-oxo or Re-hydroxo species, terminating the catalytic cycle before it begins.

Step 2: Precatalyst and Reagent Solvation

-

Action: In a quartz photoreactor, dissolve Cp*Re(CO)₃ (catalyst) and B₂pin₂ (boron source) in the degassed pentane.

-

Causality: The high solubility of Cp*Re(CO)₃ in pentane ensures a completely homogeneous reaction mixture, maximizing photon absorption efficiency. A quartz vessel is mandatory because standard borosilicate glass absorbs the critical UV wavelengths (<300 nm) required to cleave the strong Re–CO bond.

Step 3: Photolytic CO Extrusion

-

Action: Irradiate the solution using a medium-pressure Hg lamp while maintaining a dynamic argon sweep across the headspace.

-

Causality: CO dissociation is a reversible equilibrium. The argon sweep physically removes the extruded CO gas from the system, driving the reaction forward toward the active 16e⁻ species via Le Chatelier's principle.

Step 4: In-Situ Validation via FTIR

-

Action: Monitor the reaction mixture using attenuated total reflectance (ATR) FTIR spectroscopy.

-

Validation Loop: The intact CpRe(CO)₃ precatalyst exhibits sharp, characteristic ν(CO) stretching bands at approximately 2020 cm⁻¹ and 1930 cm⁻¹. Successful photochemical activation is definitively confirmed when these initial bands diminish and new, shifted ν(CO) bands emerge, corresponding to the oxidative addition of B₂pin₂ to form the CpRe(CO)₂(Bpin)₂ active species. If the original bands persist, UV penetration is insufficient, or CO is not being adequately vented.

Step 5: Substrate Turnover

-

Action: Introduce the target alkane substrate. The active Cp*Re(CO)₂(Bpin)₂ species will undergo C–H oxidative addition followed by reductive elimination to yield the borylated product, regenerating the solvated rhenium intermediate.

References

Sources

1H and 13C NMR spectral data for (C5Me5)Re(CO)3

Structural and Spectroscopic Characterization of (C5Me5)Re(CO)3: A Comprehensive NMR Guide

Executive Summary & Chemical Context

Pentamethylcyclopentadienylrhenium tricarbonyl, commonly abbreviated as CpRe(CO)3 or (η5-C5Me5)Re(CO)3, is a highly stable, low-valent rhenium(I) "piano-stool" complex. In organometallic chemistry and advanced catalytic design, it serves as a fundamental precursor for synthesizing high-oxidation-state rhenium oxo catalysts (like CpReO3) and acts as a robust synthon for photochemical C–H, C–Cl, and C–F bond activation studies[1],[2].

As a Senior Application Scientist, I approach the characterization of Cp*Re(CO)3 not just as a routine analytical step, but as a diagnostic tool to verify the electronic integrity of the metal center. Because the Re(I) center is a

Mechanistic Causality of NMR Shifts

Understanding the physical causality behind the NMR shifts of Cp*Re(CO)3 is critical for interpreting derivative complexes.

-

1H NMR Causality (The ASIS Effect): The fifteen protons of the pentamethylcyclopentadienyl (Cp) ligand are chemically and magnetically equivalent due to the rapid, free rotation of the Cp ring around the Re–Cp* centroid axis. This results in a single, sharp resonance. The strong electron-donating nature of the five methyl groups shields these protons relative to an unsubstituted Cp ring. Furthermore, the choice of solvent drastically impacts the shift due to the Aromatic Solvent-Induced Shift (ASIS) effect. In CDCl3, the protons appear around δ 2.05 ppm, whereas in C6D6, π-π interactions between the solvent and the complex shield the protons further, shifting them upfield to ~1.65 ppm[3].

-

13C NMR Causality (π-Backbonding): The 13C spectrum reveals the electronic communication between the Cp* ligand and the carbonyls. The extreme electron richness provided by the Cp* ligand increases the electron density on the Re(I) center. To stabilize this charge, the metal engages in strong Re → CO π-backbonding. This populates the CO π* antibonding orbitals. While this weakens the C–O bond (observable via infrared spectroscopy), it heavily deshields the carbonyl carbon nucleus due to paramagnetic contributions to the shielding tensor from low-lying excited states. Consequently, the metal-bound carbonyl carbons resonate far downfield at ~196.5 ppm.

Figure 1: Logical causality of Cp* electron donation on 13C NMR carbonyl shifts.

Quantitative NMR Spectral Data

The following table summarizes the benchmark 1H and 13C{1H} NMR spectral data for pure (C5Me5)Re(CO)3.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1H | CDCl3 | 2.05 | Singlet (s) | 15H | C5(CH 3)5 (Cp* methyl protons) |

| 1H | C6D6 | 1.65 | Singlet (s) | 15H | C5(CH 3)5 (Cp* methyl protons) |

| 13C{1H} | CDCl3 | 10.5 | Singlet (s) | 5C | C5(C H3)5 (Cp* methyl carbons) |

| 13C{1H} | CDCl3 | 96.8 | Singlet (s) | 5C | C 5(CH3)5 (Cp* ring carbons) |

| 13C{1H} | CDCl3 | 196.5 | Singlet (s) | 3C | Re-C O (Metal carbonyl carbons) |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical workflows, the synthesis and NMR preparation must operate as a self-validating system.

Step 1: Thermal Synthesis React dirhenium decacarbonyl (Re2(CO)10) with an excess of pentamethylcyclopentadiene (C5Me5H) in a sealed, argon-purged tube at 150–210 °C[4]. The thermal energy forces the cleavage of the Re–Re bond and the extrusion of CO, allowing the Cp* ligand to coordinate.

Step 2: Purification & Primary Validation Isolate the product via vacuum sublimation. Validation Check: Before proceeding to NMR, run an FT-IR spectrum. The disappearance of the Re2(CO)10 bands and the appearance of two sharp ν(CO) bands (typically ~2015 cm⁻¹ and 1925 cm⁻¹) confirms the formation of the fac-tricarbonyl geometry.

Step 3: Strict Anhydrous Sample Preparation In a nitrogen-filled glovebox, dissolve 15–20 mg of the purified Cp*Re(CO)3 in 0.6 mL of strictly anhydrous, freeze-pump-thaw degassed C6D6 or CDCl3[3]. Validation Check: The solution must be perfectly clear. Turbidity indicates the presence of polymeric rhenium oxides or unreacted Re2(CO)10 clustering.

Step 4: NMR Acquisition & Internal Referencing Transfer the solution to a J-Young NMR tube. Acquire the 1H and 13C spectra at 298 K using a 400 MHz or 500 MHz spectrometer. Lock and shim the magnetic field using the deuterium resonance of the solvent. Validation Check: Set the residual protio-solvent peak to exactly 7.16 ppm (for C6D6) or 7.26 ppm (for CDCl3). The integration of the sole Cp* peak must yield exactly 15 protons relative to baseline noise. The absence of a resonance at ~5.3 ppm validates that no unsubstituted CpRe(CO)3 cross-contamination occurred.

Figure 2: Synthesis and NMR characterization workflow for Cp*Re(CO)3.

Advanced Reactivity & Structural Implications

Once the purity of Cp*Re(CO)3 is validated via NMR, it can be deployed in advanced photochemical workflows. UV irradiation (λ = 350 nm) of the complex in non-polar solvents (like hexane) triggers the dissociation of a single CO ligand, generating the highly reactive, 16-electron intermediate [(η5-C5Me5)Re(CO)2][1].

Because the Cp* ligand is highly electron-donating, this intermediate is exceptionally nucleophilic and readily undergoes oxidative addition. For example, photolysis in the presence of pentachlorobenzene or chlorinated ethylenes drives intermolecular C–Cl bond activation, yielding complexes such as trans-(η5-C5Me5)Re(CO)2(2,3,4,5-C6HCl4)Cl[1],[2]. Monitoring these reactions via 13C NMR is highly effective, as the symmetry-breaking of the remaining two carbonyls (from 3 equivalent COs to 2 inequivalent COs in the cis isomer, or 2 equivalent COs in the trans isomer) provides immediate structural confirmation of the oxidative addition product.

References

1.[3] Reactions of Aluminium(I) with Transition Metal Carbonyls: Scope, Mechanism and Selectivity of CO Homologation. Royal Society of Chemistry.[Link] 2.[1] Intermolecular C-Cl Activation Reaction of (η5-C5R5)Re(CO)3 (R = H, Me) with Pentachlorobenzene. Universidad de Chile.[Link] 3.[4] Mechanism of Coupling of Methylidene to Ethylene Ligands in Dimetallic Assemblies; Computational Investigation of a Model for a Key Step in Catalytic C1 Chemistry. Journal of the American Chemical Society.[Link] 4.[2] Reactions of the rhenium fragment (η5-C5Me5)Re(CO)2 with chlorinated ethylenes: Coordination and C–Cl bond activation. ResearchGate. [Link]

Sources

Initial Investigations into the Redox Chemistry of Rhenium Tricarbonyl Complexes

An In-depth Technical Guide:

This guide provides a comprehensive overview of the foundational experimental and computational methodologies employed in the initial investigation of the redox chemistry of rhenium(I) tricarbonyl complexes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to scientific inquiry.

Introduction: The Significance of Redox Behavior in Rhenium Tricarbonyl Chemistry

Rhenium(I) tricarbonyl complexes, typically conforming to the general structure fac-[Re(CO)₃(N^N)X] (where N^N is a bidentate diimine ligand and X is an axial ligand), represent a cornerstone in modern inorganic and organometallic chemistry.[1] Their prominence stems from a unique combination of properties: a stable fac-Re(CO)₃ core, rich photophysical characteristics, and versatile reactivity.[1][2] These attributes have positioned them as leading candidates in diverse applications, including:

-

Photoredox Catalysis: Particularly in the visible-light-driven reduction of carbon dioxide (CO₂), where they are among the most robust and selective molecular catalysts known.[3][4]

-

Bioimaging and Sensing: Their strong luminescence makes them excellent probes for cellular imaging.[1][2][5]

-

Therapeutics: They are being explored as photoactivated carbon monoxide-releasing molecules (photoCORMs) for anticancer and antimicrobial therapies.[5]

The functionality in all these areas is fundamentally governed by the complex's ability to undergo electron transfer reactions—its redox chemistry.[6][7] The potentials at which a complex can be oxidized or reduced, and the nature and stability of the resulting species, dictate its utility. An initial, thorough investigation of this redox landscape is therefore not merely a characterization step but the essential foundation upon which all subsequent application-driven research is built.

Synthesis of Precursor Complexes: Establishing the Foundation

The journey into the redox chemistry of these compounds begins with their synthesis. The most common and reliable method involves the substitution of carbon monoxide ligands from a rhenium pentacarbonyl halide precursor.[8][9]

Causality in Synthesis:

The choice of rhenium(I) pentacarbonyl chloride, [Re(CO)₅Cl], as a starting material is strategic. It is commercially available and relatively stable. The reaction with a bidentate diimine ligand (e.g., 2,2'-bipyridine, bpy) in a high-boiling point solvent such as toluene facilitates the thermally-driven substitution of two CO ligands.[10] The chelate effect of the bidentate ligand ensures the formation of a stable, six-coordinate product where the three CO ligands occupy one face of the octahedron, resulting in the desired facial (fac) isomer. This fac arrangement is critical for the complex's photophysical properties and is exceptionally stable due to the strong π-backbonding of the carbonyl ligands.[11]

Experimental Protocol: Synthesis of fac-[Re(CO)₃(bpy)Cl]

-

Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add rhenium(I) pentacarbonyl chloride (e.g., 361 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol).

-

Solvent Addition: Add 40 mL of toluene to the flask. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting materials and the formation of a yellow solution, followed by the appearance of a yellow precipitate. Allow the reaction to proceed for 18-24 hours.[8]

-

Isolation: Cool the reaction mixture to room temperature. The bright yellow precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold ethyl acetate and diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying & Characterization: Dry the purified product under vacuum. The resulting bright yellow solid should be characterized by:

-

Infrared (IR) Spectroscopy: To confirm the fac-tricarbonyl geometry, which displays three characteristic ν(CO) stretching bands.[12]

-

¹H NMR Spectroscopy: To confirm the coordination of the bipyridine ligand.

-

Electrochemical Investigations: Mapping the Redox Potentials with Cyclic Voltammetry

Cyclic Voltammetry (CV) is the principal technique for probing the redox behavior of molecular species.[13][14] It provides direct information on the potentials at which a complex is oxidized and reduced and can offer insights into the reversibility and kinetics of these electron transfer processes.

The Self-Validating CV System:

A properly conducted CV experiment is a self-validating system. It involves a three-electrode setup within an electrochemical cell, where each component has a distinct role to ensure accurate measurement.[14][15]

-

Working Electrode (WE): An inert surface (e.g., glassy carbon or platinum) where the redox reaction of the analyte occurs.

-

Reference Electrode (RE): Provides a stable potential against which the WE's potential is measured (e.g., Ag/AgCl or a silver-wire pseudo-reference).

-

Counter Electrode (CE): A platinum wire or graphite rod that completes the electrical circuit by passing current, ensuring it does not flow through the RE, which would destabilize its potential.

The electrolyte solution, consisting of a non-aqueous solvent (like acetonitrile or DMF) and a supporting electrolyte (like tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]), provides a conductive medium while being electrochemically inert within the potential window of interest.[6][14]

Experimental Protocol: Cyclic Voltammetry

-

Preparation of Electrolyte Solution: Prepare a 0.1 M solution of [Bu₄N][PF₆] in dry, degassed acetonitrile.[16]

-

Background Scan: Assemble the three-electrode cell containing only the electrolyte solution. Run a CV scan across the desired potential range (e.g., +0.5 V to -2.5 V vs. Ag/AgCl) to ensure the solvent and electrolyte are pure and free of electroactive impurities.

-

Analyte Preparation: Prepare a ~1 mM solution of the rhenium complex in the electrolyte solution.

-

Data Acquisition: Perform the CV on the analyte solution. Start the potential sweep from the open-circuit potential towards the negative (reductive) direction. The scan rate is typically 100 mV/s for initial investigations.

-

Internal Referencing: After acquiring the data, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc). Rerun the CV. The well-defined, reversible wave of the Fc⁺/Fc couple is used to reference all measured potentials, ensuring data is comparable across different experiments and laboratories.

-

Analysis: Analyze the resulting voltammogram to determine the cathodic (Epc) and anodic (Epa) peak potentials for each redox event. The half-wave potential (E½ = (Epc + Epa)/2) provides the formal reduction potential. The peak separation (ΔEp = |Epa - Epc|) and the ratio of anodic to cathodic peak currents (ipa/ipc) provide information on the chemical and electrochemical reversibility of the process. For a reversible one-electron process, ΔEp is ideally ~59 mV and ipa/ipc is ~1.[15]

Interpreting the Data:

For a typical complex like fac-[Re(CO)₃(bpy)Cl], the first reduction is observed around -1.2 to -1.4 V vs. Fc⁺/Fc and is assigned to a one-electron reduction of the bipyridine ligand.[9] This assignment is based on extensive studies showing that the Lowest Unoccupied Molecular Orbital (LUMO) in these systems is primarily located on the π* orbitals of the diimine ligand.[12]

| Complex | E½ (red, V vs Fc⁺/Fc) | Process Assignment | Reference |

| fac-[Re(CO)₃(bpy)Cl] | -1.28 | bpy⁰/bpy⁻ | [9] |

| fac-[Re(CO)₃(dmbpy)Cl] | -1.45 | dmbpy⁰/dmbpy⁻ | [6] |

| fac-[Re(CO)₃(bpm)Cl] | -0.98 | bpm⁰/bpm⁻ | [17] |

| dmbpy = 4,4'-dimethyl-2,2'-bipyridine; bpm = 2,2'-bipyrimidine |

This data clearly illustrates the causality of ligand design : adding electron-donating methyl groups (dmbpy) makes the reduction harder (more negative potential), while using a more electron-accepting bipyrimidine ligand (bpm) makes the reduction easier (more positive potential).

Characterization of Redox States via Spectroelectrochemistry

While CV identifies the potentials of redox events, it does not directly identify the chemical nature of the species formed. Spectroelectrochemistry (SEC) is a powerful hyphenated technique that provides this crucial information by monitoring spectroscopic changes in situ as the complex is electrochemically oxidized or reduced.[18][19]

The Power of IR-Spectroelectrochemistry:

For rhenium tricarbonyl complexes, IR-spectroelectrochemistry is particularly diagnostic.[6] The C≡O stretching frequencies (ν(CO)) in the IR spectrum are exquisitely sensitive to the electron density at the rhenium center.

-

The Principle: When the complex is reduced (e.g., an electron is added to the bipyridine ligand), some of this added electron density is delocalized onto the metal center through the ligand framework. This increased electron density on the rhenium enhances its ability to engage in π-backbonding with the CO ligands. Stronger Re → CO back-donation populates the π* antibonding orbitals of the CO ligands, weakening the C≡O bond and causing the ν(CO) bands to shift to lower energy (a "red-shift").[3][18]

This observable shift provides unequivocal proof that the reduction event involves the entire molecular entity and allows for the characterization of the one-electron reduced species, [Re(CO)₃(N^N)X]•⁻.

Experimental Protocol: IR-Spectroelectrochemistry

-

Cell Assembly: An optically transparent thin-layer electrochemical (OTTLE) cell, equipped with CaF₂ windows (which are transparent in the IR region of interest) and a fine metal grid working electrode (e.g., Pt or Au), is filled with the analyte solution (~1-5 mM in electrolyte).[20][21]

-

Initial Spectrum: The cell is placed in the sample compartment of an FT-IR spectrometer, and an initial spectrum of the neutral complex is recorded at the open-circuit potential.

-

Electrolysis: The potentiostat is used to apply a potential just negative of the first reduction wave observed in the CV.

-

Spectral Monitoring: IR spectra are recorded sequentially as the electrolysis proceeds. The disappearance of the ν(CO) bands of the starting material and the appearance of new, red-shifted bands corresponding to the one-electron reduced species are monitored until the conversion is complete.[18]

-

Data Analysis: The data is often presented as difference spectra, where the initial spectrum is subtracted from subsequent spectra to clearly visualize the changes.

Other techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, can also be used to characterize the paramagnetic one-electron reduced species, providing complementary information about the distribution of the unpaired electron spin within the molecule.[12][22]

Computational Chemistry: The Predictive and Interpretive Partner

Modern investigations rely heavily on the synergy between experiment and theory. Density Functional Theory (DFT) has become an indispensable tool for interpreting and predicting the redox properties of rhenium tricarbonyl complexes.[23][24]

The Role of DFT:

-

Frontier Molecular Orbitals (FMOs): DFT calculations can map the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and LUMO. This allows for a theoretical prediction of where redox events will occur. For most fac-[Re(CO)₃(N^N)X] complexes, calculations confirm that the LUMO is localized on the diimine ligand, supporting the experimental assignment of the first reduction as ligand-based.[12][25]

-

Geometry Optimization: The structures of the neutral, reduced, and oxidized species can be computationally optimized to understand any geometric changes that accompany electron transfer.

-

Simulating Spectra: DFT can calculate vibrational frequencies. The calculated shift in ν(CO) frequencies upon one-electron reduction can be directly compared to experimental IR-SEC data, providing strong validation for the assignment of the reduced species.[25]

From Initial Findings to Functional Applications: The Case of CO₂ Reduction

The foundational redox data is paramount for understanding and optimizing applications like electrocatalytic CO₂ reduction. The initial one-electron reduction to form [Re(bpy)(CO)₃Cl]•⁻ is the first step in the catalytic cycle.[6] Further investigations often reveal that a second reduction is necessary to labilize and cleave the Re-Cl bond.[12] This creates a five-coordinate, coordinatively unsaturated species that is capable of binding a CO₂ molecule, thereby entering the productive catalytic cycle.

Conclusion

The initial investigation into the redox chemistry of a new rhenium tricarbonyl complex is a multi-faceted process that builds knowledge systematically. It begins with robust synthesis and proceeds through a synergistic combination of electrochemical (Cyclic Voltammetry), spectroelectrochemical (IR-SEC), and computational (DFT) techniques. Each step is designed to validate the previous one, creating a detailed and trustworthy map of the complex's electronic landscape. This foundational understanding of electron transfer properties is the critical launchpad for the rational design and optimization of these remarkable molecules for cutting-edge applications in catalysis, medicine, and materials science.

References

- The Positional Effect of an Immobilized Re Tricarbonyl Catalyst for CO2 Reduction. (2024).

- Sampson, M. D., & Kubiak, C. P. (n.d.). Rhenium and manganese bipyridine tricarbonyl catalysts for the electrochemical reduction of carbon dioxide. eScholarship.org.

- Nguyen, M.-T., et al. (2024). Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light. E3S Web of Conferences.

- Tricarbonyl rhenium(I)

- Highly efficient photocatalytic reduction of CO2 to CO under visible light using rhenium benzo[d]oxazole complexes. (n.d.). Dalton Transactions (RSC Publishing).

- Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light. (n.d.). E3S Web of Conferences.

- A Practical Beginner's Guide to Cyclic Voltammetry. (2017).

- Tricarbonyl rhenium(i)

- Synthesis, spectroscopic, electrochemical and computational studies of rhenium(i) tricarbonyl complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives. (n.d.). Dalton Transactions (RSC Publishing).

- Rhenium Tricarbonyl Complexes of Azodicarboxyl

- Unexpected Redox Chemistry of P∩N- and As∩N-Rhenium(I) Tricarbonyl Complexes in the Presence of CO2 Acting as an Acid. (n.d.). PMC.

- A Practical Beginner's Guide to Cyclic Voltammetry. (2017).

- New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. (2023). MDPI.

- Photochemistry of Rhenium(I)

- Unexpected Redox Chemistry of P∩N- and As∩N-Rhenium(I) Tricarbonyl Complexes in the Presence of CO2 Acting as an Acid. (2023).

- Rhenium(I) Tricarbonyl Complexes with Peripheral N- Coordination Sites. (n.d.). The University of Manchester.

- Tuning Photoredox Catalysis of Ruthenium with Palladium: Synthesis of Heterobimetallic Ru–Pd Complexes That Enable Efficient Photochemical Reduction of CO2. (2024).

- Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand's π-System. (n.d.). PMC.

- Re (CO)3 complexes with diimine ligands synthesized in situ. (n.d.). Source not found.

- Tricarbonyl Rhenium(I)

- Design, development, and therapeutic applications of rhenium tricarbonyl complexes. (2025). Taylor & Francis.

- Target-specific mononuclear and binuclear rhenium(i) tricarbonyl complexes as upcoming anticancer drugs. (n.d.). PMC.

- Electrochemistry Applic

- (PDF) EPR study of paramagnetic rhenium(I) complexes (bpy-)Re(CO)3X relevant to the mechanism of electrocatalytic CO2 reduction. (n.d.).

- Novel tricarbonyl rhenium complexes of 5,8-quinolinedione derivatives - synthesis, spectroscopic characterization, X-Ray structure and DFT calcul

- Cyclic Voltammetry Experiment Guide. (n.d.). Scribd.

- (PDF) A Practical Beginner's Guide to Cyclic Voltammetry. (2019).

- Synthetic Procedures for the Functionalisation of the Re(CO)3+unit. (n.d.). -ORCA - Cardiff University.

- Beginner's Guide to Raman Spectroelectrochemistry for Electrocatalysis Study. (2022). Source not found.

- Spectroelectrochemistry | Types and Applic

- Introduction of operation method of spectroelectrochemical measurement using SEC2020 and Model 2325. (2022). YouTube.

- Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.

- Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes†. (n.d.). Source not found.

- Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. (2024). Source not found.

- Review of Recent Medicinal Applications of Rhenium(I) Tricarbonyl Complexes. (2025). Preprints.org.

- Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. (n.d.). PMC.

- "Chemistry of rhenium(I) tricarbonyl complexes of biomedical relevance" by Theshini Perera. (n.d.). Source not found.

- Structural and antimicrobial studies on a tricarbonyl rhenium(i) complex with the 6,7-dimethyl-2-(pyridin-2-yl)quinoxaline ligand. (n.d.). New Journal of Chemistry (RSC Publishing).

- Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. (2024). RSC Publishing.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. preprints.org [preprints.org]

- 3. Rhenium and manganese bipyridine tricarbonyl catalysts for the electrochemical reduction of carbon dioxide [escholarship.org]

- 4. Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light | E3S Web of Conferences [e3s-conferences.org]

- 5. Photochemistry of Rhenium(I) Diimine Tricarbonyl Complexes in Biological Applications | CHIMIA [chimia.ch]

- 6. Unexpected Redox Chemistry of P∩N- and As∩N-Rhenium(I) Tricarbonyl Complexes in the Presence of CO2 Acting as an Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide | MDPI [mdpi.com]

- 10. Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand’s π-System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. mdpi.com [mdpi.com]

- 13. uni-due.de [uni-due.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ossila.com [ossila.com]

- 16. scribd.com [scribd.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ossila.com [ossila.com]

- 20. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 21. BASi® | Electrochemistry Application Guide- Spectro-electrochemistry [basinc.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, spectroscopic, electrochemical and computational studies of rhenium(i) tricarbonyl complexes based on bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural and antimicrobial studies on a tricarbonyl rhenium(i) complex with the 6,7-dimethyl-2-(pyridin-2-yl)quinoxaline ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Exploring C-H Activation with Pentamethylcyclopentadienylrhenium Tricarbonyl (Cp*Re(CO)₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a paramount goal in modern chemical synthesis, offering atom-economical routes to complex molecules.[1] While half-sandwich complexes of cobalt and rhodium, such as [CpRhCl₂]₂, have become benchmark catalysts for a vast array of directed C-H functionalization reactions, their Group 7 congener, pentamethylcyclopentadienylrhenium tricarbonyl (CpRe(CO)₃), presents a mechanistically distinct and synthetically intriguing alternative.[2] This document provides a comprehensive guide to the synthesis, characterization, and application of Cp*Re(CO)₃ in C-H activation. We move beyond a simple recitation of steps to explain the causality behind the protocols, focusing on the unique reactivity of this Re(I) complex, which is predominantly unlocked through photochemical activation. The protocols herein detail methods for exploring allylic and aromatic C-H activation, providing a foundational framework for researchers interested in harnessing the unique potential of rhenium catalysis.

The Catalyst: Synthesis and Characterization of Cp*Re(CO)₃

A prerequisite for any catalytic study is the reliable synthesis and purification of the active catalyst or pre-catalyst. CpRe(CO)₃ is an air-stable, crystalline solid that serves as an excellent entry point into Rhenium(I) chemistry. Its synthesis is typically achieved by the reaction of a rhenium pentacarbonyl halide with a source of the pentamethylcyclopentadienyl (Cp) ligand.[3]

Protocol 1: Synthesis of (η⁵-C₅Me₅)Re(CO)₃

Principle: This protocol utilizes the reaction of pentamethylcyclopentadienyllithium (CpLi), formed in situ from CpH and n-butyllithium, with bromopentacarbonylrhenium(I). The Cp* anion displaces the bromide and two carbonyl ligands to form the stable 18-electron half-sandwich complex.

Materials and Reagents:

| Reagent/Material | Formula | Supplier | Notes |

| Bromopentacarbonylrhenium(I) | Re(CO)₅Br | Major chemical supplier | Handle in a fume hood. |

| Pentamethylcyclopentadiene (Cp*H) | C₁₀H₁₆ | Major chemical supplier | Store under inert atmosphere. |

| n-Butyllithium (2.5 M in hexanes) | n-BuLi | Major chemical supplier | Pyrophoric. Handle with extreme care. |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | Solvent purification system | Must be dry and deoxygenated. |

| Hexanes, anhydrous | C₆H₁₄ | Solvent purification system | Must be dry and deoxygenated. |

| Celite® | - | Major chemical supplier | For filtration. |

| Schlenk Flasks and inert gas manifold | - | Standard lab equipment | For performing reactions under N₂ or Ar. |

Step-by-Step Procedure:

-

Preparation of Cp*Li: To a 100 mL Schlenk flask under an argon atmosphere, add anhydrous THF (30 mL) and pentamethylcyclopentadiene (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may turn slightly cloudy. Stir at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Reaction with Rhenium Precursor: In a separate 250 mL Schlenk flask, dissolve bromopentacarbonylrhenium(I) (1.0 eq) in anhydrous THF (50 mL).

-

Transfer the freshly prepared Cp*Li solution to the rhenium precursor solution via cannula at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (hexanes/ethyl acetate) or IR spectroscopy (disappearance of Re(CO)₅Br ν(CO) bands).

-

Workup and Purification: Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the resulting solid with hexanes. Filter the hexane solution through a pad of Celite® to remove lithium salts.

-

Concentrate the filtrate under reduced pressure to yield a white to off-white solid.

-

Recrystallize the solid from a minimal amount of hot hexanes to obtain pure Cp*Re(CO)₃ as white crystals.

Characterization:

The identity and purity of the synthesized Cp*Re(CO)₃ should be confirmed spectroscopically.

-

¹H NMR (500 MHz, CDCl₃): A sharp singlet is expected for the 15 equivalent methyl protons of the Cp* ligand. δ (ppm) ≈ 2.15 (s, 15H).

-

¹³C NMR (125 MHz, CDCl₃): Three signals are expected. δ (ppm) ≈ 195 (CO), 100 (quaternary C of Cp* ring), 10 (CH₃ of Cp*).

-

FT-IR (CH₂Cl₂): The fac-tricarbonyl arrangement gives rise to two characteristic, strong C-O stretching bands. ν(CO) cm⁻¹ ≈ 2015 (s), 1920 (s).[4][5] This two-band pattern is a hallmark of C₃ᵥ local symmetry of the Re(CO)₃ fragment.

Mechanistic Principles of Rhenium-Mediated C-H Activation

Unlike its Group 9 counterparts (Rh, Co), which typically operate via a thermal, directing-group-assisted Concerted Metalation-Deprotonation (CMD) mechanism in the +3 oxidation state, Cp*Re(CO)₃ is a stable Re(I) complex. Its pathway to C-H activation is fundamentally different and requires an initial activation step to generate a coordinatively unsaturated, reactive species.

The Photochemical Trigger:

The key to unlocking the C-H activation potential of CpRe(CO)₃ is photolysis. Irradiation with UV light causes the dissociation of one carbonyl ligand, generating a highly reactive 16-electron intermediate, [CpRe(CO)₂].[6][7] This species is a potent electrophile and is capable of coordinating to the weak σ-donors of a C-H bond.

Formation of σ-Alkane Complexes:

The transient [CpRe(CO)₂] fragment can coordinate to an alkane molecule to form a short-lived σ-alkane complex. The existence of these fleeting intermediates has been directly observed using low-temperature NMR spectroscopy, where irradiation of CpRe(CO)₃ in cyclopentane produced CpRe(CO)₂(cyclopentane), characterized by a highly shielded proton signal for the coordinated methylene unit.[8]

C-H Bond Cleavage:

From the σ-complex, the formal cleavage of the C-H bond occurs via oxidative addition. The rhenium center inserts into the C-H bond, leading to a Rhenium(III) alkyl (or aryl) hydride species. This step is often irreversible if the resulting alkyl hydride is thermodynamically stable.

Caption: Proposed mechanism for photochemical C-H activation by Cp*Re(CO)₃.

Application Protocols for C-H Activation

The following protocols provide experimentally validated methods for utilizing Cp*Re(CO)₃ in C-H activation reactions. The focus is on photochemical methods that leverage the unique reactivity of the rhenium center.

Protocol 2: Photochemical Allylic C-H Activation of Alkenes

Principle: This protocol demonstrates the activation of an allylic C-H bond. Upon photochemical generation of the [CpRe(CO)₂] intermediate in the presence of an alkene (e.g., propene, cyclohexene), the catalyst can insert into a C-H bond on the carbon adjacent to the double bond. This forms a stable (η³-allyl)rhenium hydride complex, a transformation that is stoichiometric but serves as a foundational example of CpRe(CO)₃'s C-H activation capability.[6]

Materials and Reagents:

| Reagent/Material | Formula | Notes |

| Cp*Re(CO)₃ | C₁₃H₁₅O₃Re | Synthesized via Protocol 1. |

| Cyclohexene | C₆H₁₀ | Distilled and deoxygenated before use. |

| Benzene-d₆ or Toluene-d₈ | C₆D₆ / C₇D₈ | Anhydrous, for NMR scale reactions. |

| Quartz NMR tube or Schlenk tube | - | Quartz is required for UV transparency. |

| Medium-pressure mercury UV lamp | - | e.g., 450W Hanovia lamp with a Pyrex filter (λ > 290 nm). |

Step-by-Step Procedure (NMR Scale):

-

Sample Preparation: In a glovebox, dissolve Cp*Re(CO)₃ (approx. 5 mg) in benzene-d₆ (0.5 mL) in a quartz NMR tube.

-

Add an excess of cyclohexene (5-10 equivalents) to the solution.

-

Seal the NMR tube with a septum or have it flame-sealed.

-

Photolysis: Place the NMR tube in a dewar filled with a coolant (e.g., an isopropanol/water bath at 10 °C) to prevent overheating.

-

Irradiate the sample with the UV lamp. The reaction should be positioned at a safe, standardized distance from the lamp within a reflective, shielded container.

-

Monitoring: Periodically interrupt the irradiation (e.g., every 30 minutes) and acquire a ¹H NMR spectrum to monitor the conversion of the starting material and the appearance of new products.

-

Analysis: The formation of the (η³-cyclohexenyl)Re(CO)₂(H)Cp* complex can be identified by the appearance of characteristic signals for the allyl protons and a highly shielded signal for the rhenium-hydride proton (typically δ -5 to -15 ppm).

Safety Precautions:

-

UV radiation is harmful. All photolysis experiments must be conducted in a properly shielded apparatus.

-

Mercury lamps can generate ozone and pose an explosion risk if not handled correctly. Ensure proper ventilation and follow manufacturer guidelines.

-

Metal carbonyls can be toxic. Handle them in a well-ventilated fume hood.

Protocol 3: Exploratory Aromatic C-H Activation

Principle: This protocol extends the photochemical activation method to explore the activation of aromatic C-H bonds. While catalytic turnovers are challenging, the stoichiometric reaction provides valuable insight into the reactivity of [Cp*Re(CO)₂] with arenes. The product is a Rhenium(III) aryl hydride. This approach is based on reactivity patterns observed for related dirhenium carbonyl systems.[9]

Materials and Reagents:

| Reagent/Material | Formula | Notes |

| Cp*Re(CO)₃ | C₁₃H₁₅O₃Re | Synthesized via Protocol 1. |

| Benzene or other arene | C₆H₆ | Used as both solvent and substrate. Anhydrous. |

| Hexanes, anhydrous | C₆H₁₄ | For workup. |

| Quartz Schlenk Flask | - | For preparative scale reactions. |

| Medium-pressure mercury UV lamp | - | As described in Protocol 2. |

Step-by-Step Procedure (Preparative Scale):

-

Setup: In a 100 mL quartz Schlenk flask, dissolve Cp*Re(CO)₃ (e.g., 100 mg) in anhydrous benzene (50 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Photolysis: Irradiate the stirred solution at room temperature for 4-8 hours. Monitor the reaction by taking aliquots and analyzing via FT-IR for the disappearance of the starting material's ν(CO) bands and the appearance of new bands corresponding to the dicarbonyl product.

-

Workup: Once the reaction has reached significant conversion, remove the benzene solvent under reduced pressure.

-

The resulting residue contains the product, (Cp*Re(CO)₂(H)(Ph)). It can be purified by chromatography on silica gel under an inert atmosphere, though such hydride complexes can be sensitive. Elute with a hexanes/ether gradient.

-

Characterization: Confirm the product structure by ¹H NMR (observing the aromatic signals and the high-field hydride signal) and FT-IR (observing the shift in ν(CO) frequencies).

Data Presentation and Experimental Workflow

The successful execution of these protocols relies on a systematic workflow from catalyst synthesis to product analysis.

Caption: General experimental workflow for Cp*Re(CO)₃ mediated C-H activation.

Table of Expected Outcomes:

| Substrate Type | C-H Bond Activated | Typical Product Structure | Key Spectroscopic Feature (¹H NMR) |

| Alkenes | Allylic C(sp³)-H | (η³-Allyl)Re(H)(CO)₂Cp | Hydride signal (δ -5 to -15 ppm) |

| Arenes | Aromatic C(sp²)-H | (Aryl)Re(H)(CO)₂Cp | Hydride signal (δ -5 to -15 ppm) |

| Alkanes | Aliphatic C(sp³)-H | (Alkyl)Re(H)(CO)₂Cp* (often less stable) | Hydride signal (δ -5 to -15 ppm) |

Comparative Outlook and Future Directions

The reactivity of CpRe(CO)₃ in C-H activation is mechanistically distinct from the well-established CpRh(III) and Cp*Co(III) systems. The requirement for photochemical activation and the stability of the Re(I) oxidation state mean that it does not readily participate in the thermal, oxidative catalytic cycles common for its Group 9 peers.[10]

Key Differences:

-

Oxidation State: Re(I) is the stable starting point, requiring activation (photochemical) to become reactive. Rh(III)/Co(III) pre-catalysts are typically activated by anion exchange to generate a catalytically active cationic M(III) species.

-

Mechanism: C-H cleavage by Rhenium proceeds via oxidative addition from a photogenerated 16e⁻ intermediate. Rh(III)/Co(III) catalysis predominantly involves a base-assisted, concerted metalation-deprotonation (CMD) pathway that avoids a change in the metal's formal oxidation state during the C-H cleavage step.

-

Scope: To date, the utility of Cp*Re(CO)₃ has been demonstrated primarily in stoichiometric or simple catalytic transformations like isomerization, rather than complex cross-coupling reactions.

Future Outlook: The unique photochemical reactivity of Cp*Re(CO)₃ opens avenues for further exploration. Future research could focus on:

-

Developing True Catalytic Cycles: Trapping the Re(III) hydride intermediate with an acceptor molecule could regenerate the Re(I) catalyst, enabling catalytic turnover for reactions like alkane dehydrogenation.

-

Integration with Photoredox Catalysis: The photo-excited states of the rhenium complex could be harnessed in dual catalytic systems to perform novel C-H functionalizations.[11]

-

Exploring Different Substrates: The functional group tolerance and reactivity with heteroatom-containing substrates remain largely unexplored.

By understanding the fundamental principles and protocols outlined in this guide, researchers are well-equipped to investigate the unique and powerful chemistry of Cp*Re(CO)₃ in the ever-evolving field of C-H activation.

References

-

Bergman, R. G. (2007). Organometallic chemistry: C-H activation. Nature, 446(7134), 391-393. [Link]

-

Giri, R., Chen, X., & Yu, J. Q. (2009). Palladium-catalyzed arylation of C(sp3)-H bonds at the γ-position of a carbonyl group. Angewandte Chemie International Edition, 44(14), 2112-2115. [Link]

-

Jones, W. D. (2003). Organometallic C-H Bond Activation: An Introduction. Department of Chemistry, University of Rochester. [Link]

-

Shilov, A. E., & Shul’pin, G. B. (1997). Activation of C−H Bonds by Metal Complexes. Chemical Reviews, 97(8), 2879-2932. [Link]

-

Kaushal, M. (2012). Small Molecule Activation by Dirhenium Carbonyl Complexes. University of South Carolina Scholar Commons. [Link]

-

Li, X. (2012). Rhodium(III)-catalyzed direct functionalization of C–H bonds. Chemical Society Reviews, 41(15), 5237-5251. [Link]

-

Abel, E. W., Stone, F. G. A., & Wilkinson, G. (Eds.). (1995). Comprehensive Organometallic Chemistry II. Pergamon. [Link]

-

Adams, R. D., & Captain, B. (2019). Multiple Activations of CH Bonds in Arenes and Heteroarenes. Dalton Transactions, 48(27), 9996-10010. [Link]

-

Rastegar, S., & Tellers, D. M. (2010). Facile synthetic access to rhenium(II) complexes: activation of carbon-bromine bonds by single-electron transfer. Chemistry – A European Journal, 16(8), 2474-2484. [Link]

-

Valliant, J. F., et al. (2011). Synthesis of tripeptide derivatized cyclopentadienyl complexes of technetium and rhenium as radiopharmaceutical probes. Journal of Labelled Compounds and Radiopharmaceuticals, 54(S1), S233. [Link]

-

Takaya, H., Ito, M., & Murahashi, S. I. (2009). Rhenium-Catalyzed Addition of Carbonyl Compounds to the Carbon−Nitrogen Triple Bonds of Nitriles: α-C−H Activation of Carbonyl Compounds. Journal of the American Chemical Society, 131(31), 10824–10825. [Link]

-

Grotjahn, D. B., et al. (2017). Spectroscopic Characterization of a Monomeric, Cyclopentadienyl-Based Rhenium(V) Dioxo Complex. Inorganic Chemistry, 56(23), 14263–14266. [Link]

-

Zacchini, S., et al. (2022). Neutral Formazan Ligands Bound to the fac-(CO)₃Re(I) Fragment: Structural, Spectroscopic, and Computational Studies. Inorganic Chemistry, 61(34), 13393–13404. [Link]

-

Liu, W., & Diao, T. (2021). Ruthenium-Catalyzed Asymmetric C-H Functionalization. Chinese Journal of Chemistry, 39(12), 3371-3383. [Link]

-

El-Faham, A., et al. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. Journal of Chemistry, 2020, 8881209. [Link]

-

Casey, C. P., & Cariño, R. S. (1996). Photolysis of (η⁵-pentamethylcyclopentadienyl)rhenium tricarbonyl with alkenes. Synthesis of (η⁵-C₅Me₅)Re(CO)₂(alkene) complexes and carbon-hydrogen activation to give allyl hydrido derivatives. Organometallics, 15(11), 2640-2649. [Link]

-

The Royal Society of Chemistry. (2013). Themed collection CH Functionalization. [Link]

-

Gorshkov, N., et al. (2021). Introduction of Re(CO)₃⁺/⁹⁹mTc(CO)₃⁺ Organometallic Species into Vinylpyrrolidone-Allyliminodiacetate Copolymers. Polymers, 13(11), 1836. [Link]

-

Takaya, H., Ito, M., & Murahashi, S. I. (2009). Rhenium-catalyzed addition of carbonyl compounds to the carbon-nitrogen triple bonds of nitriles: alpha-C-H activation of carbonyl compounds. Semantic Scholar. [Link]

-

Machan, C. W., et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)₃] and [Re(CO)₃] complexes. Dalton Transactions, 50(4), 1437-1448. [Link]

-

Machan, C. W., et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)₃] and [Re(CO)₃] complexes. Dalton Transactions, 50(4), 1437-1448. [Link]

-

Takai, K. (2010). Organic Reactions Catalyzed by Rhenium Carbonyl Complexes. ChemInform, 41(32). [Link]

-

Geftakis, S., & Ball, G. E. (1997). Direct Observation of a Transition Metal Alkane Complex, CpRe(CO)₂(cyclopentane), Using NMR Spectroscopy. Journal of the American Chemical Society, 119(27), 6430-6431. [Link]

-

Kuttruff, C. A. (2016). Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. eDiss, LMU München. [Link]

-

Snyder, C. (2017). Synthesis of Mn(CO)₃[1,2-C₅H₃(CO-(C₄H₃S))₂] and X-ray Crystallography of Re(CO)₃[1,2-C₅H₃(CO-(C₄H₃S))₂]. Liberty University Digital Commons. [Link]

-

Eisenberg, R. (2014). Photochemical C−H Activation: An Early Story. Inorganic Chemistry, 53(17), 8793-8802. [Link]

-

Peterson, J. A., & MacMillan, D. W. C. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(21), 13437-13481. [Link]

-

D.V. Gutsulyak, et al. (2021). Exclusive benzylic C–H oxidative addition of unactivated methylarenes. Chemical Communications, 57(62), 7672-7675. [Link]

-

Strieth-Kalthoff, F., et al. (2024). Enantioselective Cobaltaphotoredox-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1035-1043. [Link]

-

Hernández-Molina, R., et al. (2025). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. Catalysts, 15(10), 1275. [Link]

-

Papakyriakou, A., et al. (2020). Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP. Molecules, 25(23), 5585. [Link]

-

Garino, C., & Salassa, L. (2019). Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy. Molecules, 24(12), 2275. [Link]

-

Piou, T., et al. (2017). Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: An Experimental and Computational Study. Journal of the American Chemical Society, 139(3), 1296–1310. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Homogeneous Catalysis Workflows Utilizing Pentamethylcyclopentadienyl Rhenium Tricarbonyl[Cp*Re(CO)₃]

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development and Sustainable Catalysis.

Executive Summary & Physicochemical Profiling

Pentamethylcyclopentadienyl rhenium tricarbonyl, Cp*Re(CO)₃ , is a highly robust, 18-electron

-

Direct Photochemical Catalysis: Upon UV irradiation, the complex extrudes a carbon monoxide ligand to generate a highly reactive, coordinatively unsaturated 16-electron intermediate capable of activating extremely inert bonds (e.g., C–H bonds in unactivated alkanes)[1].

-

Precatalyst for High-Valent Oxidation/Reduction: Under oxidative conditions, the low-valent Re(I) center undergoes oxidative decarbonylation to yield the high-valent Re(VII) trioxo species (Cp*ReO₃ ). This in situ generation circumvents the synthetic bottlenecks and shelf-instability of isolated trioxo-rhenium complexes, enabling highly efficient deoxydehydration (DODH) of biomass-derived polyols[2].

This application note details the mechanistic causality, experimental protocols, and self-validating workflows for deploying Cp*Re(CO)₃ in cutting-edge catalytic applications.

Application I: Photochemical C–H Borylation of Unactivated Alkanes

Mechanistic Rationale

The functionalization of unactivated, aliphatic C–H bonds is a grand challenge in organic synthesis. In 1999, it was discovered that Cp*Re(CO)₃ could catalyze the regiospecific terminal borylation of linear alkanes using bis(pinacolato)diboron (B₂pin₂)[1].

The causality of the reaction design relies entirely on photochemistry. The Re–CO bond in the ground state is exceptionally strong. UV irradiation is mandatory to overcome the bond dissociation energy, expelling CO to form the 16-electron [CpRe(CO)₂] active species. This intermediate undergoes rapid oxidative addition into the B–B bond of B₂pin₂, followed by the kinetically challenging C–H activation of the alkane. Steric bulk from the Cp ligand forces the metal center to selectively activate the least sterically hindered terminal methyl C–H bonds.

Figure 1: Photochemical C-H Borylation Catalytic Cycle using Cp*Re(CO)₃.

Standard Protocol: Regiospecific Borylation of n-Octane

-

Objective: Terminal borylation of n-octane to yield octylboronate ester.

-

Step 1: Reaction Assembly. In a nitrogen-filled glovebox, dissolve Cp*Re(CO)₃ (2 mol%) and B₂pin₂ (1.0 equiv) in anhydrous, degassed n-octane (which serves as both substrate and solvent).

-

Causality: Strict anaerobiosis is required because the photochemically generated 16-electron intermediate is highly oxophilic; trace O₂ will irreversibly oxidize the Re(I) center and poison the catalytic cycle.

-

-

Step 2: Photochemical Activation. Transfer the mixture to a quartz photoreactor. Irradiate using a 450W medium-pressure Hg lamp at ambient temperature for 12–24 hours.

-

Causality: Borosilicate glass absorbs critical UV wavelengths. Quartz is transparent to the specific high-energy UV photons required to photolyze the Re–CO bond.

-

-

Step 3: Self-Validating Checkpoint. Withdraw a 50 µL aliquot and analyze via ¹¹B NMR. The complete consumption of the B₂pin₂ singlet at

33.0 ppm and the emergence of a new singlet at

Application II: Aerobic Deoxydehydration (DODH) of Biomass-Derived Diols

Mechanistic Rationale

Deoxydehydration (DODH) is a transformative reaction that removes two adjacent hydroxyl groups from a vicinal diol to produce an alkene, a critical step in valorizing biomass (e.g., glycerol to allyl alcohol)[3]. While isolated high-valent Re(VII) complexes like Cp*ReO₃ are the benchmark catalysts for this transformation, their synthesis is low-yielding and they are prone to decomposition[2].

Using Cp*Re(CO)₃ as a precatalyst solves this. By introducing an oxidant (or simply running the reaction under aerobic conditions), the Re(I) tricarbonyl complex undergoes in situ oxidative decarbonylation to generate the active Re(VII) trioxo species. A sacrificial reductant (like triphenylphosphine or a secondary alcohol) reduces the Re(VII) to a Re(V) dioxo species, which condenses with the diol to form a diolate. Thermal cycloreversion then extrudes the target olefin[3].

Figure 2: Deoxydehydration (DODH) Cycle via in situ Oxidation of Cp*Re(CO)₃.

Standard Protocol: DODH of Glycerol to Allyl Alcohol

-

Objective: Defunctionalization of glycerol into high-value allyl alcohol.

-

Step 1: Precatalyst Activation. Charge a pressure vessel with Cp*Re(CO)₃ (1–2 mol%), glycerol (1.0 equiv), and 3-octanol (excess, acts as both solvent and reductant). Introduce a trace amount of oxidant (e.g., dilute H₂O₂ or a brief O₂ purge).

-

Causality: Cp*Re(CO)₃ is completely inactive for DODH in its Re(I) state. The initial oxidative burst strips the CO ligands, generating the highly active Re(VII) species in situ[2].

-

-

Step 2: Thermal DODH Cycle. Seal the vessel and heat to 135 °C for 16 hours.

-

Causality: Elevated temperatures are required to drive the cycloreversion of the Re(V)-diolate intermediate, which is the rate-limiting step for olefin extrusion. The 3-octanol serves as an oxygen-atom acceptor, converting to 3-octanone while reducing Re(VII) back to Re(V).

-

-

Step 3: Self-Validating Checkpoint. Perform GC-FID analysis using dodecane as an internal standard. A strict mass balance check is critical: the molar sum of the unreacted glycerol and the produced allyl alcohol must equal the initial glycerol loading. A discrepancy indicates parasitic side reactions (e.g., oligomerization or over-reduction), requiring a downward adjustment of the reaction temperature.

Emerging Frontiers: Main-Group Cooperativity in Methane Activation

Beyond standard borylation and DODH, CpRe(CO)₃ is currently being leveraged in state-of-the-art main-group cooperative catalysis. In a landmark 2025 study, researchers successfully achieved the homogeneous catalytic functionalization of methane—one of the strongest aliphatic C–H bonds known—using CpRe(CO)₃ in conjunction with a beryllium dimer (CpBeBeCp)[4].

Under photochemical conditions, the Re(I) center activates the C–H bond, while the highly Lewis acidic and powerfully

Quantitative Performance Summary

The following table summarizes the expected quantitative performance of Cp*Re(CO)₃ across its primary catalytic applications:

| Catalytic Application | Precatalyst State | Substrate | Key Reagents & Conditions | Target Product | Expected Yield / TON |

| C–H Borylation | CpRe(CO)₃ (Photochemical) | n-Octane | B₂pin₂, hν (UV), RT, N₂ | Octylboronate ester | ~75–100% (Regiospecific) |

| Deoxydehydration | CpRe(CO)₃ (in situ Aerobic) | Glycerol | 3-Octanol (reductant), 135 °C | Allyl Alcohol | >90% (TON ~900) |

| C–H Beryllation | Cp*Re(CO)₃ (Photochemical) | Methane | CpBeBeCp, hν (UV), RT | CH₃–BeCp | Quantitative conversion |

References

1.[4] Methane Beryllation Catalyzed by a Base Metal Complex. PubMed (NIH). [Link] 2.[2] N,N,O-Coordinated tricarbonylrhenium precatalysts for the aerobic deoxydehydration of diols and polyols. Catalysis Science & Technology (RSC Publishing).[Link] 3.[3] Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Royal Society Open Science (Wikimedia Commons).[Link] 4.[1] Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Chemistry | Illinois.[Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. N,N,O-Coordinated tricarbonylrhenium precatalysts for the aerobic deoxydehydration of diols and polyols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00618A [pubs.rsc.org]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. Methane Beryllation Catalyzed by a Base Metal Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Photochemical Setup and Methodologies for (C5Me5)Re(CO)3[Cp*Re(CO)3] Experiments

Target Audience: Researchers, organometallic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Mechanistic Insights and Causality

The pentamethylcyclopentadienyl rhenium tricarbonyl complex, (C5Me5)Re(CO)3 (commonly abbreviated as Cp*Re(CO)3 ), is a cornerstone precursor in organometallic photochemistry. As a Senior Application Scientist, I frequently observe that the most common point of failure in transition metal carbonyl photochemistry is a misunderstanding of the transient intermediates involved.

The 18-electron Cp*Re(CO)3 complex is highly stable and inert under ambient conditions. However, upon UV irradiation, the complex undergoes a metal-to-ligand charge transfer (MLCT) or a d-d transition, leading to the rapid and reversible dissociation of a single carbon monoxide (CO) ligand .

This photochemical extrusion generates [Cp*Re(CO)2] , a coordinatively unsaturated 16-electron intermediate. The causality of experimental design revolves entirely around managing this highly reactive species:

-

Steric & Electronic Stabilization: The bulky, electron-donating Cp* ligand stabilizes the Re(I) center far better than an unsubstituted Cp ring, preventing immediate uncontrolled decomposition while maintaining enough electrophilicity to activate inert bonds.

-